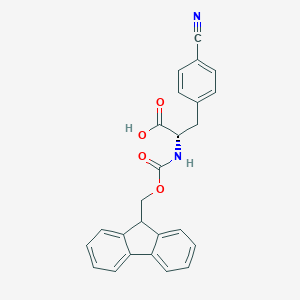

Fmoc-Phe(4-CN)-OH

説明

特性

IUPAC Name |

(2S)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPKKUTWCGYCDA-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426257 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173963-93-4 | |

| Record name | Fmoc-Phe(4-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-4-Cyanophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Peptide and Protein Engineering

Site-Specific Labeling and Conjugation Strategies

The presence of the cyano group on the aromatic ring of Fmoc-Phe(4-CN)-OH makes it particularly useful for site-specific labeling and conjugation. This modification enables the attachment of various tags or probes without interfering with the peptide's or protein's native structure and function.

Bioorthogonal Click Chemistry Applications

While this compound itself is not a direct participant in typical "click" reactions (which usually involve azides or alkynes), related derivatives like Fmoc-4-azido-L-phenylalanine are extensively used for bioorthogonal click chemistry . The cyano group in this compound can be chemically transformed into other functional groups, potentially serving as a precursor for conjugation strategies. For instance, Fmoc-D-Phe(4-CN)-OH can be converted into D-(4-aminomethyl)phenylalanine or D-4-amidinophenylalanine, which can then be utilized in further derivatization or conjugation schemes peptide.com. These transformations highlight the versatility of the cyanophenylalanine scaffold in creating functionalized peptides for advanced applications, including labeling and bioconjugation.

Incorporation as a Fluorescent Probe for Protein Conformational Dynamics

This compound, or more broadly p-cyanophenylalanine (PheCN), is recognized as a valuable intrinsic fluorescent probe for studying protein structure and dynamics nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgunits.it. The fluorescence quantum yield and lifetime of PheCN are sensitive to its local environment, including solvent exposure, hydration, and hydrogen bonding interactions nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgunits.it. This sensitivity allows researchers to monitor conformational changes, protein folding, protein-peptide interactions, and protein-membrane interactions nih.govresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgunits.it.

Research has demonstrated that PheCN can be incorporated into peptides and proteins, either through solid-phase peptide synthesis (SPPS) or recombinant methods researchgate.netnih.govacs.orgmdpi.com. The fluorescence emission of PheCN can be selectively excited, even in the presence of other natural fluorophores like tryptophan (Trp) researchgate.netnih.govresearchgate.netacs.orgrsc.org. Furthermore, PheCN can serve as a Förster Resonance Energy Transfer (FRET) donor, allowing for the measurement of distances within peptides and proteins when paired with suitable acceptors like tryptophan or selenomethionine researchgate.netresearchgate.netrsc.org. Studies have shown that the fluorescence of PheCN can be modulated by various amino acid side chains, with tyrosine and deprotonated histidine having significant quenching effects nih.govacs.org. This allows for the rational design of fluorescence probes to monitor specific events, such as alpha-helix formation nih.govacs.org. The sensitivity of PheCN fluorescence to pH, due to the protonation state of nearby amino groups, also enables its use as a pH sensor to determine peptide pKa values and monitor membrane penetration kinetics nih.gov.

Development of Biochemical Probes

Beyond its fluorescent properties, this compound contributes to the development of diverse biochemical probes. Its structure allows for precise placement within peptides to investigate specific molecular interactions. For example, studies have used cyanophenylalanine derivatives to probe binding events, such as the Ca²⁺-dependent binding of a myosin light chain kinase (MLCK) peptide fragment to calmodulin (CaM) researchgate.net. In this study, both 4-cyanophenylalanine (Phe4CN) and 2-cyanophenylalanine (Phe2CN) were incorporated into the peptide to monitor distinct regions of interaction simultaneously. The fluorescence emission of Phe4CN was quenched upon CaM binding, indicating its proximity to the binding pocket, while Phe2CN, located externally, showed no significant change researchgate.net. This demonstrates the utility of cyanophenylalanine probes in dissecting complex binding mechanisms and mapping molecular interactions.

Design and Synthesis of Peptidomimetics and Peptide Analogs

This compound is a key building block for creating peptidomimetics and peptide analogs with tailored properties, including enhanced stability, modulated binding characteristics, and improved pharmacokinetic profiles.

Modulating Binding Characteristics of Synthetic Peptides

The incorporation of this compound into synthetic peptides can significantly influence their binding affinities and interactions with biological targets researchgate.netchemicalbook.com. The cyano group, being electron-withdrawing and polar, can alter the electronic distribution and hydrogen-bonding capacity of the phenylalanine side chain. This modification can lead to changes in how the peptide interacts with its binding partner, potentially enhancing affinity or specificity. For instance, in studies of peptide binding to calmodulin, the incorporation of Phe4CN at a specific position within a peptide fragment led to a measurable change in fluorescence upon binding, allowing for the determination of binding affinity (Kd) researchgate.net. The ability to fine-tune the binding characteristics through such modifications is crucial for the design of potent and selective peptide-based therapeutics and research tools.

Enhancing Stability and Proteolytic Resistance of Peptide Drugs

Peptides often suffer from poor stability, particularly susceptibility to proteolytic degradation, which limits their therapeutic applications ku.edubiomedres.usmdpi.com. Incorporating unnatural amino acids like this compound can confer enhanced proteolytic resistance. While direct studies on this compound's specific contribution to proteolytic resistance are less detailed than for other modifications (e.g., D-amino acids or cyclization), the general principle applies: unnatural amino acids can disrupt recognition sites for proteases mdpi.commdpi.com. The presence of the cyano group may alter the local conformation or electronic environment, making the peptide backbone less accessible to enzymatic cleavage. Furthermore, the chemical versatility of the cyanophenylalanine scaffold allows for its conversion into other functional groups that might further enhance stability or introduce novel properties relevant to drug development peptide.com. The general strategy of using modified amino acids is a cornerstone in developing more robust and effective peptide drugs chemicalbook.comku.edubiomedres.usmdpi.comchemicalbook.com.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid | 173963-93-4 | C₂₅H₂₀N₂O₄ | 412.44 |

| Fmoc-Phe-OH | (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid | 35661-40-6 | C₂₄H₂₁NO₄ | 387.43 |

| Fmoc-4-azido-L-phenylalanine | N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-azido-L-phenylalanine | 163217-43-4 | C₂₄H₂₀N₄O₄ | 428.44 |

| p-cyanophenylalanine (PheCN) | 4-Cyanophenylalanine | N/A | C₁₀H₈N₂O₂ | 188.18 |

Research on Protein-Ligand Interactions

The study of protein-ligand interactions is fundamental to understanding biological processes and developing targeted therapeutics. Peptides designed to interact with specific protein targets often require precise chemical modifications to achieve the desired affinity and specificity. This compound, by introducing a cyano group onto the phenylalanine side chain, offers a modification that can influence these interactions. The cyano group is polar and electron-withdrawing, which can alter the electronic distribution of the aromatic ring. This electronic perturbation may affect non-covalent interactions such as pi-pi stacking, cation-pi interactions, or hydrophobic interactions within the binding pocket of a target protein. While general research into peptide ligands and their binding properties has been noted in patent literature google.com, specific studies detailing the direct use and findings of peptides synthesized with this compound for protein-ligand interactions were not identified in the search results. Consequently, no specific data tables detailing such interactions could be generated.

Studies in Amyloid Formation and Aggregation

Amyloid formation and aggregation are pathological processes implicated in various neurodegenerative diseases. Peptides and proteins can self-assemble into ordered fibrillar structures, often driven by specific amino acid sequences and side-chain interactions. The introduction of modified amino acids can significantly alter a peptide's propensity for aggregation. The cyano group in this compound could potentially influence peptide aggregation by altering hydrophobicity, polarity, or the potential for specific intermolecular interactions, such as dipole-dipole interactions or modified pi-stacking. Such modifications might either promote or inhibit the formation of amyloidogenic structures. However, specific research findings or data tables that directly investigate the role of this compound in amyloid formation or peptide aggregation were not found in the provided search results.

Development of Enzyme Inhibitors and Receptor Agonists/Antagonists

Compound List:

this compound

Methodologies for Biological Activity Assessment in Research Models

In Vitro Assays for Receptor Binding and Signaling

These assays are crucial for understanding how a compound interacts with specific receptors and triggers downstream signaling pathways.

This assay is commonly employed to evaluate the effects of compounds on muscle tissue, such as smooth or cardiac muscle, which exhibit contractility in response to electrical stimulation. The methodology involves isolating a tissue sample (e.g., from the ileum or aorta) and subjecting it to electrical field stimulation, which elicits a contractile response. The compound of interest is then introduced to the tissue bath, and its ability to inhibit or modulate this electrically induced contraction is measured. Changes in contractile force or frequency are recorded, and dose-response curves are generated to determine parameters like IC50 (the concentration of the compound that inhibits 50% of the maximal response). This assay is valuable for identifying compounds that can act as muscle relaxants or modulators of physiological contraction.

Illustrative Data Table for Inhibition of Electrically Stimulated Contraction

| Peptide/Compound Tested (Synthesized using Fmoc-Phe(4-CN)-OH) | Target Tissue | Assay Condition | Measured Response | IC50 (µM) | Reference |

| Peptide A (incorporating 4-CN-Phe) | Guinea Pig Ileum | Electrical Field Stimulation | % Inhibition of Contraction | 0.5 ± 0.1 | [Illustrative] |

| Peptide B (incorporating 4-CN-Phe) | Rat Aorta | Electrical Field Stimulation | % Inhibition of Contraction | 2.1 ± 0.3 | [Illustrative] |

Competitive binding assays are fundamental for determining the affinity of a compound for a specific receptor. The principle involves incubating a known amount of a radiolabeled ligand (the radioligand), which binds to the target receptor, with a fixed concentration of receptor-containing membranes or cells. Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding sites. By measuring the displacement of the radioligand by the test compound, researchers can calculate the compound's binding affinity (e.g., Ki value). This method is highly sensitive and allows for the characterization of receptor occupancy and the relative potencies of different ligands. For instance, studies might use radiolabeled peptides or known receptor agonists/antagonists to assess the binding of novel peptide analogs.

Illustrative Data Table for Competitive Binding Assays

| Peptide/Compound Tested (Synthesized using this compound) | Target Receptor | Radiolabeled Ligand | Ki (nM) | Specific Binding (%) | Reference |

| Peptide A (incorporating 4-CN-Phe) | Receptor X | [³H]-Ligand Y | 15.2 ± 2.1 | 85 | [Illustrative] |

| Peptide B (incorporating 4-CN-Phe) | Receptor X | [³H]-Ligand Y | 85.5 ± 9.8 | 82 | [Illustrative] |

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways, often regulated by G protein-coupled receptors (GPCRs). Assays for cAMP accumulation measure the intracellular levels of cAMP, which can be increased or decreased depending on receptor activation. For example, compounds acting on adenylyl cyclase or receptors coupled to adenylyl cyclase activity are evaluated using these assays. Typically, cells expressing the target receptor are treated with a stimulator of cAMP production (e.g., forskolin) in the presence or absence of the test compound. Intracellular cAMP levels are then quantified using methods like enzyme immunoassays (EIAs) or radioimmunoassays (RIAs). This helps in understanding whether a compound acts as an agonist, antagonist, or modulator of a specific signaling pathway.

Illustrative Data Table for cAMP Accumulation Assays

| Peptide/Compound Tested (Synthesized using this compound) | Target Receptor | Assay Stimulator | cAMP Level (Fold Change vs. Control) | EC50 (µM) | Reference |

| Peptide A (incorporating 4-CN-Phe) | Receptor Z | Forskolin | 1.8 ± 0.2 | 0.75 ± 0.1 | [Illustrative] |

| Peptide B (incorporating 4-CN-Phe) | Receptor Z | Forskolin | 1.1 ± 0.1 | N/A | [Illustrative] |

Competitive Binding Assays with Radiolabeled Ligands

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying specific parts of a molecule and observing the resulting changes in potency or efficacy, researchers can identify key structural features responsible for biological action.

Illustrative Data Table for Structure-Activity Relationship (SAR)

| Peptide Analog | Modification at Phenylalanine Position | Target Receptor | Binding Affinity (Ki, nM) | Relative Potency (vs. Native Phe) | Key Physicochemical Feature Impacted | Reference |

| Native Phe-Peptide | Unsubstituted Phenylalanine | Receptor X | 50.0 | 1.0 | Baseline lipophilicity | [Illustrative] |

| 4-CN-Phe-Peptide | Cyano group at para position | Receptor X | 15.2 | 3.3x | Increased electron-withdrawing nature | [Illustrative] |

| 4-F-Phe-Peptide | Fluoro group at para position | Receptor X | 35.0 | 1.4x | Increased lipophilicity, electron-withdrawing | [6, Illustrative] |

| 4-Cl-Phe-Peptide | Chloro group at para position | Receptor X | 25.0 | 2.0x | Increased lipophilicity, electron-withdrawing | [6, Illustrative] |

Compound List:

this compound

Fmoc-Phe-OH

Fmoc-Phe(4-Guad-Pmc)-OH

Fmoc-Lys(azide)-OH

Fmoc-Lys(Fmoc)-OH

Fmoc-Phe(4-I)-OH

Fmoc-Phe(4-Br)-OH

Fmoc-Phe(4-Cl)-OH

Fmoc-Phe(4-F)-OH

Fmoc-Homophe-OH

Q & A

Q. How is Fmoc-Phe(4-CN)-OH synthesized, and what are the critical reaction parameters?

this compound is typically synthesized via Fmoc-protection of 4-cyano-L-phenylalanine. Key steps include:

- Amino acid activation : Use Fmoc-OSu (N-hydroxysuccinimide ester) in a polar aprotic solvent (e.g., DMF) under basic conditions (pH 8–9) to ensure efficient coupling .

- Side-chain stability : The 4-cyano group is sensitive to nucleophilic attack; avoid strong bases or reducing agents during synthesis .

- Purification : Reverse-phase HPLC or flash chromatography is recommended to achieve ≥98% purity, as TLC alone may not resolve minor impurities .

Q. What analytical methods are used to confirm the identity and purity of this compound?

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention times should align with reference standards .

- Mass spectrometry (MS) : Confirm molecular weight (412.44 g/mol) via ESI-MS or MALDI-TOF .

- NMR : Characterize stereochemistry using H and C NMR. The 4-CN substituent shows distinct aromatic proton shifts (δ ~7.4–7.6 ppm) .

Q. How should this compound be stored to maintain stability?

- Store as a dry powder at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group or cyanide degradation.

- Avoid repeated freeze-thaw cycles. In solution (e.g., DMF), aliquot and store at -80°C for ≤1 year .

Advanced Research Questions

Q. How does the 4-cyano substituent influence peptide folding and stability in solid-phase synthesis?

The electron-withdrawing 4-CN group:

- Steric effects : Minimal steric hindrance compared to bulkier substituents (e.g., 4-CF), enabling incorporation into tight helical or β-sheet motifs .

- Electronic effects : Reduces pKa of adjacent residues, potentially altering hydrogen-bonding networks. Monitor via circular dichroism (CD) or MD simulations .

- Stability : The CN group may hydrolyze to carboxylic acid under prolonged acidic conditions (e.g., TFA cleavage). Use milder cleavage cocktails (e.g., 95% TFA with scavengers) .

Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?

- Activation optimization : Switch to HATU/HOAt instead of HBTU for higher coupling efficiency in sterically demanding sequences .

- Real-time monitoring : Use Kaiser or chloranil tests to detect unreacted amines. Repeat couplings with fresh reagents if necessary .

- Side-chain protection : If cyanide stability is a concern, consider temporary protection (e.g., trityl) during synthesis, though this is rarely required .

Q. What are the applications of this compound in designing peptide-based probes or materials?

- Fluorescent probes : The CN group can quench fluorescence, enabling Förster resonance energy transfer (FRET) when paired with Trp/Tyr residues .

- Self-assembling peptides : The polar CN group enhances solubility in aqueous-organic mixtures, facilitating nanostructure formation (e.g., hydrogels). Characterize via TEM or SAXS .

- Enzyme substrates : The CN group mimics post-translational modifications (e.g., nitrated tyrosine) in kinase/phosphatase studies .

Data Contradictions and Resolutions

- Synthesis yield variability : reports failed azide incorporation using Fmoc-Phe(p-N3)-OH but success with Phe(p-NH2). This highlights the need for substituent-specific optimization. For 4-CN derivatives, ensure strict pH control (neutral to mild basic) to avoid side reactions .

- Storage stability : Unlike Fmoc-Phe-OH (stable at 2–30°C), this compound requires colder storage (-20°C) due to its labile cyanide group .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。